N-((5-benzoylthiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
CAS No.: 1797078-66-0
Cat. No.: VC4415105
Molecular Formula: C19H14F3NO3S2
Molecular Weight: 425.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797078-66-0 |
|---|---|
| Molecular Formula | C19H14F3NO3S2 |
| Molecular Weight | 425.44 |
| IUPAC Name | N-[(5-benzoylthiophen-2-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H14F3NO3S2/c20-19(21,22)14-6-9-16(10-7-14)28(25,26)23-12-15-8-11-17(27-15)18(24)13-4-2-1-3-5-13/h1-11,23H,12H2 |
| Standard InChI Key | FZICSIYYGRAOKK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name reflects its bifunctional architecture:
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Benzoylthiophene moiety: A thiophene ring (five-membered aromatic sulfur heterocycle) substituted with a benzoyl group at the 5-position.
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Sulfonamide linker: A methyl group bridges the thiophene nitrogen to the sulfonamide functional group.
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4-(Trifluoromethyl)benzenesulfonamide: A benzene ring with a sulfonamide group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position.
Molecular Formula: C₁₉H₁₄F₃N₁O₃S₂
Molecular Weight: 443.45 g/mol (calculated from atomic masses).
Synthesis and Production
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Preparation of 5-benzoylthiophene-2-methanamine:
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Sulfonamide formation:
Key Reaction:
Industrial Considerations
Large-scale production may employ continuous flow chemistry to optimize yield and reduce waste. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical for minimizing side reactions .
Physicochemical Properties
The trifluoromethyl group enhances lipid solubility, while the sulfonamide contributes to polar interactions .
Biological Activity and Applications
Enzyme Inhibition
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Tyrosinase Inhibition: Structural analogs demonstrate activity against tyrosinase, a target in hyperpigmentation disorders .
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Anticancer Activity: Sulfonamides with aryl groups induce apoptosis in cancer cell lines via caspase-3 activation .
Table 1: Comparative Biological Activities of Sulfonamide Analogs
| Compound | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 2-(Trifluoromethyl)benzenesulfonamide | 12 µM (Tyrosinase) | Melanoma cells | |
| N-(2-Aminoethyl)-4-CF₃-benzenesulfonamide | Catalytic transfer hydrogenation | NAD⁺/NADH cycling |
Mechanistic Insights
The compound’s bioactivity likely stems from:
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Sulfonamide group: Coordinates with metalloenzymes (e.g., carbonic anhydrase) via the sulfonyl oxygen atoms .
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Benzoylthiophene: Engages in π-π stacking with aromatic residues in enzyme active sites .
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Trifluoromethyl group: Provides electron-withdrawing effects and hydrophobic interactions, enhancing binding affinity .
Comparative Analysis with Analogues
The target compound’s benzoylthiophene moiety may offer superior target specificity compared to simpler aryl sulfonamides .
Future Perspectives
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Drug Development: Explore antimicrobial and anticancer efficacy in in vivo models.
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Catalysis: Investigate use in asymmetric synthesis, leveraging the chiral sulfonamide center .
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Structural Optimization: Modify the benzoyl group to enhance bioavailability or reduce toxicity.
Challenges: Limited solubility and potential metabolic instability require formulation advancements (e.g., prodrug strategies).
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